![molecular formula C15H9ClF3N3O2S B3011041 N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-90-9](/img/structure/B3011041.png)

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

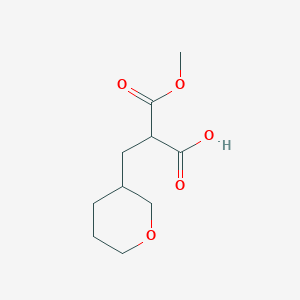

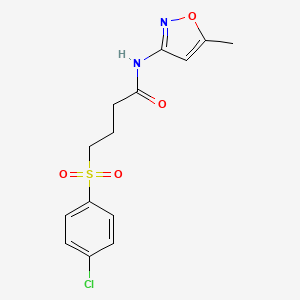

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group (-CF3), a chlorophenyl group (C6H4Cl), a thiazolopyrimidine group, and a carboxamide group (-CONH2). These groups are common in many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group is a key structural motif in many active pharmaceutical ingredients .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. Trifluoromethylpyridines, for example, are often used as intermediates in the synthesis of crop-protection products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 2-Chloro-5-(trifluoromethyl)pyridine, a related compound, has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Studies

- The synthesis of similar thiazolopyrimidine compounds involves reactions that yield various isomers and derivatives. For instance, reactions involving dichloro-N-R-maleimides and substituted thiouracils have produced mixtures of isomers of pyrrolothiazolopyrimidinetriones under different conditions (Volovenko, Dubnina, & Chernega, 2004).

- The structural modifications of thiazolopyrimidine derivatives significantly impact their supramolecular aggregation and conformational features, as demonstrated through various synthesized compounds (Nagarajaiah & Begum, 2014).

Biological Activity and Pharmacological Potential

- Various thiazolopyrimidine derivatives have been synthesized and evaluated for antimicrobial activity. For example, certain synthesized compounds demonstrated significant antimicrobial activity (Gein et al., 2015).

- Some thiazolopyrimidine compounds have shown potential anti-inflammatory activities, with specific derivatives exerting moderate activity compared to standard drugs (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Wirkmechanismus

Target of Action

Similar compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes like reverse transcriptase .

Mode of Action

It is suggested that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been found to contribute to the de novo mitochondrial thymidylate biosynthesis pathway . Additionally, some compounds have been found to incite the mitochondrial apoptotic pathway .

Result of Action

Similar compounds have shown promising results in their antiproliferative action against certain cancer cell lines .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N3O2S/c1-7-6-25-14-20-5-9(13(24)22(7)14)12(23)21-11-4-8(15(17,18)19)2-3-10(11)16/h2-6H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIAJNRZJQVOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010960.png)

![Methyl 4-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B3010963.png)

![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)

![N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3010968.png)

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)